1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate
Overview
Description
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C10H9ClO6S. It is a derivative of benzene and is characterized by the presence of two methyl groups, a chlorosulfonyl group, and two ester groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 1,3-dimethylbenzene (m-xylene), undergoes nitration to introduce nitro groups at the desired positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron and hydrochloric acid.
Sulfonation: The amino groups are converted to sulfonyl chloride groups through a sulfonation reaction using chlorosulfonic acid.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to form the ester groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonyl thiol derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Hydrolysis: Acidic or basic aqueous solutions, heat.
Major Products
Sulfonamide derivatives: Formed from substitution with amines.
Sulfonate derivatives: Formed from substitution with alcohols.
Sulfonyl thiol derivatives: Formed from substitution with thiols.
Carboxylic acids: Formed from hydrolysis of ester groups.
Scientific Research Applications
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
Comparison with Similar Compounds
1,3-Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
1,3-Dimethyl 5-(sulfonyl)benzene-1,3-dicarboxylate: Lacks the chlorine atom in the sulfonyl group, resulting in different reactivity and applications.
1,3-Dimethyl 5-(methanesulfonyl)benzene-1,3-dicarboxylate: Contains a methanesulfonyl group instead of a chlorosulfonyl group, leading to variations in chemical behavior and uses.
1,3-Dimethyl 5-(trifluoromethanesulfonyl)benzene-1,3-dicarboxylate: Features a trifluoromethanesulfonyl group, which imparts unique electronic properties and reactivity.
The uniqueness of this compound lies in its chlorosulfonyl group, which provides distinct reactivity and versatility in various chemical transformations and applications.
Properties
IUPAC Name |
dimethyl 5-chlorosulfonylbenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLELLCDSABPKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157752 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29710-58-5 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29710-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-, 1,3-dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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